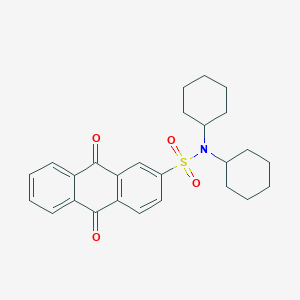
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with the molecular formula C26H29NO4S. It is characterized by its unique structure, which includes a sulfonamide group attached to an anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method involves the use of cyclohexylamine and anthracene-9,10-dione in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography are often employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the anthracene core can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dicyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar compounds include other sulfonamide derivatives of anthracene, such as N,N-dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide and N,N-diethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl groups and the anthracene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C26H29NO4S |
|---|---|
Peso molecular |
451.6g/mol |
Nombre IUPAC |
N,N-dicyclohexyl-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C26H29NO4S/c28-25-21-13-7-8-14-22(21)26(29)24-17-20(15-16-23(24)25)32(30,31)27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19H,1-6,9-12H2 |
Clave InChI |
QLKOCQXZUYVMIB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















